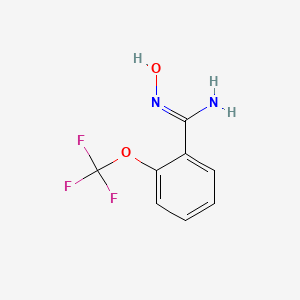

2-(Trifluoromethoxy)benzamidoxime

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHGHEPVWUOJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Trifluoromethoxy Benzamidoxime and Its Analogs

Fundamental Principles of Amidoxime (B1450833) Formation Relevant to Benzamidoximes

The synthesis of benzamidoximes, a key structural motif in medicinal chemistry, relies on several established chemical transformations. These methods provide the foundation for creating more complex derivatives, including the title compound.

Reaction of Nitriles with Hydroxylamine (B1172632)

The most prevalent and direct method for the synthesis of amidoximes is the nucleophilic addition of hydroxylamine to a nitrile functional group. nih.govcapes.gov.br This reaction is widely applicable for preparing a diverse range of amidoximes, including aromatic variants like benzamidoximes. nih.gov The process typically involves reacting a nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534). nih.govnih.gov The base is necessary to liberate the free hydroxylamine from its salt form. The reaction is commonly carried out in a protic solvent like ethanol (B145695) or methanol (B129727), often under reflux conditions to decrease the reaction time, which can range from one to 48 hours depending on the substrate. nih.gov Aromatic amidoximes are generally obtained in higher yields than their aliphatic counterparts. nih.gov An alternative approach utilizes an aqueous solution of hydroxylamine, which can shorten the reaction time and may not require an additional base. nih.gov

Table 1: General Conditions for Amidoxime Synthesis from Nitriles

| Reactants | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Nitrile, Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol/Water | Reflux, 3h | High | nih.gov |

| Nitrile, Hydroxylamine Hydrochloride | Triethylamine or Sodium Carbonate | Ethanol or Methanol | Room Temp. to Reflux | Good | nih.gov |

This table is interactive. Click on the headers to sort the data.

Amidoxime Synthesis from Thioamides and Iminoethers

While less common, amidoximes can also be effectively synthesized from precursors other than nitriles, such as thioamides and iminoethers. nih.gov The reaction of hydroxylamine with thioamides can, in some cases, yield better results than the corresponding reaction with nitriles. nih.govresearchgate.net This method involves treating the thioamide with hydroxylamine, often liberated from its hydrochloride salt with a base like aqueous sodium carbonate, in a solvent such as ethanol. researchgate.net

Similarly, the treatment of iminoethers with hydroxylamine provides another route to benzamidoximes. researchgate.net This reaction was reported by early researchers like Pinner and Lossen. researchgate.net However, these methods are generally less favored because both thioamides and iminoethers are frequently synthesized from nitriles, making the nitrile-to-amidoxime conversion a more direct and efficient pathway. nih.govresearchgate.netorganic-chemistry.org

Alternative Synthetic Routes (e.g., Reduction of Nitrosolic/Nitrolic Acids, Reactions of Hydroximic Acid Chlorides)

Several other synthetic strategies have been developed for the preparation of benzamidoximes. These alternative routes, while not as universally applied as the nitrile method, offer valuable options in specific synthetic contexts.

One such method is the reduction of nitrosolic or nitrolic acids . For instance, benzamidoxime (B57231) has been synthesized through the reduction of nitrosolic acids using hydrogen sulfide (B99878) as the reducing agent. researchgate.net An apparently more general method involves the catalytic reduction of nitrolic acids to form monoamidoximes. researchgate.net

Another significant alternative involves the use of hydroximic acid chlorides (also known as chloroximes). These intermediates are typically formed by the direct chlorination of an aldoxime, such as benzaldoxime. The resulting N-hydroxybenzimidoyl chloride can then react with ammonia (B1221849) to produce the corresponding benzamidoxime. researchgate.net This procedure has been successfully used to prepare benzamidoxime and its substituted derivatives. researchgate.netnih.gov

Furthermore, the reduction of oxyamidoximes presents another pathway. Benzoxyamidoxime, which can be synthesized by the reaction of hydroximic acid chlorides with hydroxylamine, can be subsequently reduced using sulfur dioxide to yield the desired amidoxime. researchgate.net

Targeted Synthesis of 2-(Trifluoromethoxy)benzamidoxime

The synthesis of the specific compound this compound can be approached through two primary strategies: building the amidoxime functionality onto a pre-existing trifluoromethoxy-substituted benzene (B151609) ring, or introducing the trifluoromethoxy group onto a benzamidoxime scaffold.

Preparative Routes from 2-(Trifluoromethoxy)benzonitrile (B1304637) Precursors

The most direct and logical approach for synthesizing this compound is through the reaction of its corresponding nitrile precursor, 2-(Trifluoromethoxy)benzonitrile, with hydroxylamine. This method mirrors the fundamental principle outlined in section 2.1.1. The synthesis would involve treating 2-(Trifluoromethoxy)benzonitrile with hydroxylamine hydrochloride and a base like sodium carbonate in a suitable solvent system, such as a methanol-water mixture, and heating the reaction to completion. google.com The synthesis of a structurally similar compound, 2,3-difluoro-6-trifluoromethylbenzamidoxime, is reported via this exact methodology, highlighting its applicability. google.com

The precursor, 2-(Trifluoromethoxy)benzonitrile, is a known chemical intermediate. lookchem.com Its synthesis can be envisioned starting from compounds like 2-chloro-6-fluorobenzonitrile (B1630290) through nucleophilic substitution or from other suitably functionalized trifluoromethoxybenzene derivatives.

Table 2: Proposed Synthesis of this compound

| Precursor | Reagents | Proposed Conditions | Product | Reference Analogy |

|---|

This table is interactive. Click on the headers to sort the data.

Strategies for Introducing the Trifluoromethoxy Group onto Benzamidoxime Scaffolds

An alternative, though more challenging, synthetic strategy involves the late-stage introduction of the trifluoromethoxy (-OCF3) group onto a pre-formed benzamidoxime ring. The incorporation of the -OCF3 group is known to be a difficult transformation due to the instability of the trifluoromethoxide anion. nih.govnih.gov

This approach would likely start with a substituted benzamidoxime, for example, 2-hydroxybenzamidoxime. The phenolic hydroxyl group could then be a target for trifluoromethoxylation. Several reagents and methods have been developed for this purpose, although they often require harsh conditions or specialized reagents. beilstein-journals.org

One historical method involves a two-step chlorination/fluorination sequence starting from the corresponding anisole (B1667542) (methoxybenzene) derivative, using reagents like antimony trifluoride and antimony pentachloride. beilstein-journals.org A more direct, albeit still demanding, method is the reaction of phenols with carbon tetrachloride and hydrogen fluoride. beilstein-journals.org More modern approaches have developed electrophilic trifluoromethylating agents, such as O-(trifluoromethyl)dibenzofuranium salts, which can react with phenols to form aryl trifluoromethyl ethers. beilstein-journals.org However, a significant drawback of this particular method is the requirement for very low temperatures (-100 °C) and photochemical conditions for the in situ preparation of the reagent. beilstein-journals.org

Given these challenges, synthesizing the target molecule by first establishing the trifluoromethoxy-substituted aromatic ring and then forming the amidoxime is the more synthetically feasible and commonly employed strategy.

Optimization of Reaction Conditions and Yields

The synthesis of benzamidoxime derivatives, including those with fluorinated substituents, typically involves the reaction of a corresponding benzonitrile (B105546) with hydroxylamine. A key challenge in this process is the potential for byproduct formation, which can lower the yield and complicate purification. Research has focused on optimizing reaction conditions to ensure a stable and high yield of the desired product.

A significant advancement in the synthesis of related fluorinated benzamidoximes, such as 2,3-difluoro-6-trifluoromethylbenzamidoxime, involves mitigating the detrimental effects of metal ions present in the reaction mixture. google.com These ions can catalyze the decomposition of hydroxylamine or the formation of unwanted byproducts. The introduction of a chelating agent into the reaction system has been shown to sequester these metal ions, leading to a more stable reaction and a consistently higher yield of the final benzamidoxime. google.com

The reaction is typically carried out in a mixed solvent system, such as methanol and water, to ensure the solubility of both the organic nitrile precursor and the hydroxylamine salt. Temperature and reaction time are critical parameters that require careful control. For instance, a reaction temperature of around 60°C for several hours is often employed to drive the reaction to completion without promoting significant degradation. google.com The use of a mild base, such as sodium carbonate, may also be necessary to neutralize the hydrochloride salt of hydroxylamine and to protect certain reaction vessels. google.com

| Parameter | Condition |

|---|---|

| Starting Material | 2,3-Difluoro-6-trifluoromethylbenzonitrile |

| Reagent | 50% Hydroxylamine aqueous solution |

| Solvent | Methanol-distilled water (1:2 volume ratio) |

| Additive/Catalyst | o-Phenanthroline (chelating agent) |

| Temperature | 60 °C |

| Time | 6 hours |

Stereoselective and Chemoenzymatic Approaches to Fluorinated Amidoximes

While specific stereoselective or chemoenzymatic synthetic routes for this compound are not extensively documented in the literature, the broader field of organofluorine chemistry provides insights into potential strategies. The principles of chemoenzymatic synthesis are increasingly being applied to create complex fluorinated molecules, offering high selectivity and environmentally benign reaction conditions. nih.govnih.gov

Modification of natural products and other complex molecules with fluorine can significantly alter their biological properties. nih.gov Chemoenzymatic strategies often involve the use of enzymes that can tolerate and process fluorinated substrates. For example, engineered polyketide synthases have been used to incorporate fluorinated building blocks into macrolide structures. nih.govnih.gov A key approach involves synthesizing a fluorinated precursor chemically and then introducing it into a biosynthetic pathway. nih.govrsc.org

A theoretical chemoenzymatic approach to a fluorinated amidoxime could involve:

Enzymatic Fluorination : Using a fluorinase enzyme to selectively install a fluorine atom or a fluoroalkyl group onto a precursor molecule. rsc.org

Biosynthesis of Precursors : Engineering a microbial host to produce a fluorinated benzonitrile, the direct precursor to the target amidoxime.

Enzymatic Conversion : Identifying or engineering an enzyme, such as a nitrile hydratase or a related enzyme, that could facilitate the conversion of the fluorinated nitrile to the corresponding amidoxime in the presence of hydroxylamine.

These approaches remain largely exploratory for this specific class of compounds but represent a frontier in the synthesis of selectively fluorinated molecules.

Solid-Phase Synthesis Techniques for Amidoximes

Solid-phase synthesis offers a powerful and efficient platform for the preparation of compound libraries and can be adapted for the synthesis of amidoximes. wikipedia.org This methodology involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the support. wikipedia.org Key advantages include the ability to use excess reagents to drive reactions to completion and simplified purification, as impurities and excess reagents are simply washed away by filtration. nih.gov

For the synthesis of amidoximes, the corresponding nitrile is first immobilized on a suitable solid support. This resin-bound nitrile is then treated with a solution of hydroxylamine, often with heating, to convert the nitrile group into the amidoxime functionality. researchgate.net After the reaction is complete, the desired amidoxime is cleaved from the resin to yield the final product in a purified form.

The general steps for the solid-phase synthesis of an amidoxime are outlined below:

| Step | Description | Purpose |

|---|---|---|

| 1. Immobilization | The precursor molecule (e.g., a hydroxy-substituted benzonitrile) is covalently attached to a solid-phase resin via a linker. | Anchors the substrate for subsequent reaction steps. |

| 2. Reaction | The resin-bound nitrile is treated with an excess of hydroxylamine in a suitable solvent. | Converts the nitrile functional group to the amidoxime. |

| 3. Washing | The resin is thoroughly washed with various solvents. | Removes excess reagents and soluble byproducts. |

| 4. Cleavage | The final amidoxime product is cleaved from the solid support using a specific chemical agent (e.g., a strong acid). | Releases the purified target compound into solution. |

This technique is particularly valuable for generating libraries of amidoxime derivatives for screening purposes, although its application to the specific synthesis of this compound would depend on the availability of a suitable starting nitrile with a functional handle for attachment to the resin.

Metal-Assisted and Catalytic Synthetic Pathways for Oximes

The formation of the oxime functional group (>C=N-OH) can be achieved through various methods, with metal-assisted and catalytic pathways offering efficient and high-yield alternatives to classical condensation. acs.orgnih.gov These methods are diverse and can involve different metals and reaction mechanisms, including metal-mediated reductions of nitro compounds or catalysis of the condensation reaction between a carbonyl compound and hydroxylamine. acs.orgnih.gov

While amidoximes are typically formed from nitriles, the synthesis of the core oxime structure is a fundamental transformation in organic chemistry. Metal-based catalysts have been shown to be effective in promoting oxime formation under mild conditions. nih.gov For example, metal oxides such as bismuth(III) oxide (Bi₂O₃) have been used as catalysts for the solvent-free synthesis of oximes from aldehydes and ketones by simple grinding at room temperature. nih.gov Other metal oxides like ZnO, CaO, and TiO₂ have also been employed, sometimes in conjunction with microwave irradiation to accelerate the reaction. nih.gov

Transition metals can also mediate the synthesis of oximes from nitro compounds. acs.org Furthermore, metal-catalyzed reactions can provide access to functionalized oximes that may be difficult to prepare otherwise. Cobalt(II) species, for instance, have been reported to catalyze the synthesis of α-halo and α-nitroxy oxime ethers. acs.org Iron-catalyzed reactions under visible light have also been developed for the synthesis of oximes from alkyl carboxylic acids and sodium nitrite. organic-chemistry.org

| Catalyst/Metal System | Precursors | Reaction Type | Reference |

|---|---|---|---|

| Bi₂O₃ | Aldehydes/Ketones + Hydroxylamine | Solvent-free grinding | nih.gov |

| ZnO | Aldehydes + Hydroxylamine | Solventless, 80°C | nih.gov |

| Iron Catalyst | Alkyl Carboxylic Acids + NaNO₂ | Visible-light photoredox | organic-chemistry.org |

| Cobalt(II) Species | N-silyloxyenamines | Nucleophilic substitution | acs.org |

| Metal-activated systems | Nitro compounds | Reduction | acs.org |

These catalytic approaches underscore the versatility of metal-involving reactions in modern organic synthesis and offer potential routes for the efficient production of oxime-containing molecules.

Chemical Reactivity and Derivatization of 2 Trifluoromethoxy Benzamidoxime

Electronic and Steric Effects of the Trifluoromethoxy Group on Reactivity

The trifluoromethoxy (-OCF₃) group positioned at the ortho-position of the benzamidoxime (B57231) scaffold exerts significant electronic and steric effects that modulate the molecule's reactivity.

Electronic Effects: The -OCF₃ group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect (-I) decreases the electron density on the aromatic ring and, consequently, on the attached amidoxime (B1450833) moiety. nih.gov This electron-withdrawing nature enhances the acidity of the N-H and O-H protons of the amidoxime group, making them more susceptible to deprotonation under basic conditions. Furthermore, the reduced electron density on the amidoxime's oxygen and nitrogen atoms can influence their nucleophilicity and interaction with electrophilic reagents during chemical transformations. nih.gov Studies on related structures have shown that electron-withdrawing groups can increase the rates of certain rearrangement and displacement reactions. nih.gov

Steric Effects: The trifluoromethoxy group is sterically more demanding than a methoxy (B1213986) group. nih.gov Its presence at the ortho-position creates steric hindrance around the adjacent amidoxime functional group. This steric bulk can influence the approach of reagents, potentially affecting reaction rates and the regioselectivity of certain transformations. For example, it may hinder enzymatic access in biological systems, contributing to increased metabolic stability. nih.gov In synthetic reactions, this steric crowding can influence the conformational preferences of reaction intermediates and transition states, thereby guiding the stereochemical outcome of cyclization reactions.

Transformation of the Amidoxime Functional Group

The amidoxime functional group, -C(NH₂)=NOH, is a versatile precursor in organic synthesis, primarily because it can react with various electrophiles to form heterocyclic systems. It serves as a key building block for constructing molecules of interest in medicinal chemistry and materials science. researchgate.net

Amidoximes are well-known to participate in cycloaddition reactions, acting as 1,3-dipolar synthons. researchgate.net This reactivity is fundamental to the construction of five-membered heterocycles.

A paramount transformation of amidoximes, including 2-(trifluoromethoxy)benzamidoxime, is their conversion to the 1,2,4-oxadiazole (B8745197) ring system. sigmaaldrich.com This synthesis is a cornerstone in drug discovery, and various methods have been developed to achieve this transformation efficiently. mdpi.com The general strategy involves the acylation of the amidoxime followed by a cyclodehydration step. researchgate.net

Cycloaddition Reactions

Synthesis of 1,2,4-Oxadiazoles

Reaction with Carboxylic Acids and Derivatives

The most common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its more reactive derivatives, such as acyl chlorides and anhydrides. researchgate.netnih.gov The reaction proceeds through an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes thermal or base-induced cyclization with the elimination of water to yield the oxadiazole ring. researchgate.netmdpi.com

When using carboxylic acids directly, a coupling agent is typically required to facilitate the initial acylation.

Table 1: Common Coupling Agents and Conditions for Oxadiazole Synthesis from Amidoximes and Carboxylic Acids

| Reagent/Condition | Description | Reference |

|---|---|---|

| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride is a water-soluble carbodiimide (B86325) that activates the carboxylic acid for acylation of the amidoxime. The reaction is often run at temperatures from 0 °C to 110 °C. | nih.gov |

| Acyl Chlorides/Anhydrides | These highly reactive derivatives readily acylate the amidoxime, often in the presence of a base like pyridine (B92270) or cesium carbonate to neutralize the acid byproduct. | researchgate.netmdpi.com |

| Vilsmeier Reagent | This reagent can activate carboxylic acids for the O-acylation step, with the subsequent cyclocondensation occurring in the presence of a base like triethylamine (B128534) at room temperature. | mdpi.com |

Condensation with Aldehydes and Esters

Aldehydes and esters also serve as carbonyl-containing reactants for the synthesis of 1,2,4-oxadiazoles from amidoximes. nih.gov

The reaction with aldehydes typically yields a 1,2,4-oxadiazoline intermediate, which must then be oxidized to the aromatic 1,2,4-oxadiazole. nih.gov This two-step sequence provides access to a wide range of substituted oxadiazoles (B1248032).

Esters, including orthoesters, can react with amidoximes, often under basic or catalyzed conditions, to directly form the 1,2,4-oxadiazole ring. mdpi.comnih.gov

Table 2: Oxadiazole Synthesis from Amidoximes and Aldehydes/Esters

| Carbonyl Source | General Method | Reference |

|---|---|---|

| Aldehydes | Condensation to form a 1,2,4-oxadiazoline, followed by an oxidation step to furnish the 1,2,4-oxadiazole. | nih.gov |

| Esters | Direct cyclocondensation, sometimes requiring basic conditions or heating. | nih.gov |

| Orthoesters | Catalyzed condensation, for example using Sc(OTf)₃, to yield the corresponding 1,2,4-oxadiazole. | mdpi.com |

Catalyzed Cyclization Methodologies (e.g., Lewis Acid Catalysis)

To improve reaction efficiency, reduce reaction times, and operate under milder conditions, various catalytic methods have been developed for 1,2,4-oxadiazole synthesis. Lewis acids are particularly effective in promoting the cyclization step. nih.govmdpi.com They can coordinate to the oxygen atom of the O-acylamidoxime intermediate, facilitating the ring-closing dehydration. nih.gov

Several Lewis acids have been shown to be effective catalysts for related cyclization reactions.

Table 3: Catalytic Systems for 1,2,4-Oxadiazole Synthesis and Related Cyclizations

| Catalyst | Application | Reference |

|---|---|---|

| Scandium(III) triflate (Sc(OTf)₃) | Catalyzes the condensation of amidoximes with orthoesters and is a versatile Lewis acid for various cyclization reactions. | mdpi.commdpi.com |

| PTSA-ZnCl₂ | A combined Brønsted/Lewis acid system reported as an efficient and mild catalyst for synthesizing 1,2,4-oxadiazoles from amidoximes and nitriles. | organic-chemistry.org |

| Lewis Acids (General) | Can promote oxidative cyclization reactions, leading to higher yields and faster reaction rates under mild conditions. | nih.gov |

Formation of Other Nitrogen- and Oxygen-Containing Heterocycles (e.g., Imidazoles, Benzoxazoles, Pyrimidines, 1,2,4-Oxadiazines)

The amidoxime group serves as a valuable precursor for the construction of various five- and six-membered heterocyclic rings through cyclocondensation reactions with suitable bifunctional electrophiles.

Imidazoles and Benzoxazoles: The synthesis of imidazole (B134444) derivatives can be achieved through various methods, including the condensation of amidine-like structures. researchgate.netresearchgate.netorganic-chemistry.org For this compound, conversion to the corresponding amidine followed by reaction with α-dicarbonyl compounds or their equivalents would be a viable route to substituted imidazoles. Benzoxazoles are typically formed by the cyclization of o-aminophenols with various reagents. nih.gov While not a direct reaction of the amidoxime, its chemical neighborhood on the benzene (B151609) ring is relevant for broader synthetic strategies.

Pyrimidines: Pyrimidine (B1678525) rings are commonly synthesized via the [3+3] annulation of an amidine with an α,β-unsaturated ketone or related 1,3-dielectrophile. nih.gov The reduction of this compound to the corresponding benzamidine (B55565) would provide the necessary N-C-N fragment. Subsequent reaction with a 1,3-dicarbonyl compound or its equivalent under acidic or basic conditions would lead to the formation of a 2-substituted pyrimidine ring. General approaches often start from pyrimidine precursors or involve multicomponent reactions. rsc.org

1,2,4-Oxadiazines: The reaction of amidoximes with α-halocarboxylic acid esters or related reagents provides a direct route to 1,2,4-oxadiazin-5(6H)-one derivatives. This reaction typically proceeds by initial O-alkylation of the amidoxime followed by intramolecular cyclization. The specific reaction conditions, such as the base and solvent used, can be optimized to achieve good yields for a range of substituted amidoximes.

| Heterocycle | General Precursors from Amidoxime | General Reagents |

| Imidazole | Benzamidine (via reduction) | α-Dicarbonyls, α-Haloketones |

| Pyrimidine | Benzamidine (via reduction) | 1,3-Diketones, α,β-Unsaturated Ketones |

| 1,2,4-Oxadiazine | This compound | α-Halocarboxylic Esters, Maleic/Fumaric Esters |

Reduction Pathways

The reduction of the amidoxime functionality is a key transformation, primarily leading to the corresponding amidines.

The conversion of a benzamidoxime to a benzamidine is a well-established N-reduction reaction. researchgate.netnih.gov This transformation can be accomplished through both chemical and biological methods. Chemically, catalytic hydrogenation is a common approach. google.com For example, benzamidoxime can be hydrogenated in the presence of a nano-metal catalyst to yield benzamidine. google.com This method is noted for its efficiency and the recoverability of the catalyst. google.com In biological systems, this reduction is also observed. Studies have shown that benzamidoxime derivatives can be reduced to the active amidine form both in vivo and in vitro by enzyme systems found in mammalian liver mitochondria. researchgate.netnih.gov

The mechanism of reduction depends on the method employed.

Catalytic Hydrogenation: In catalytic hydrogenation, the reaction proceeds on the surface of a metal catalyst (e.g., Pd/C, Raney Ni, or specialized Rh/Re and Ru catalysts). google.comu-tokyo.ac.jp The process generally involves the cleavage of the N-O bond and saturation with hydrogen. While effective, this method can sometimes require high pressures and temperatures, though recent advances have led to catalysts that operate under milder conditions. rsc.orgacsgcipr.orgwikipedia.orgnih.gov The reaction is essentially the hydrogenolysis of the N-OH bond.

Enzymatic Reduction: The biological reduction of amidoximes to amidines is mediated by specific enzyme systems. nih.govresearchgate.net Research has identified a multi-component N-reductive system in liver mitochondria that includes cytochrome b5, NADH-cytochrome b5 reductase, and a specific cytochrome P450 (CYP450) isoenzyme. researchgate.net This system facilitates the electron transfer from co-factors like NADH to the amidoxime substrate, resulting in the cleavage of the N-O bond to form the corresponding amidine and water. researchgate.net

Oxidation Processes

The amidoxime moiety is susceptible to oxidation, which can lead to the formation of various products, including intramolecular cyclization to form heterocyclic systems. Oxidative reactions often target the nucleophilic nitrogen or the C=N double bond. For instance, oxidative cyclization of related N-aryl-benzimidamide intermediates, which can be formed from amidoximes, using mild oxidants like iodine, can lead to the formation of 1,2,4-triazole (B32235) rings. This suggests that under appropriate oxidizing conditions, the amidoxime group of this compound could be induced to cyclize or form other oxidized species.

Electrophilic and Nucleophilic Derivatization of the Amidoxime Moiety

The amidoxime functional group contains both nucleophilic (the amino group and the hydroxyl group) and electrophilic (the imine carbon) centers. The N-hydroxy group is particularly reactive towards electrophiles.

O-Substitution Reactions (e.g., O-Alkylation, O-Acylation)

The oxygen atom of the oxime hydroxyl group is a primary site for electrophilic attack, allowing for straightforward O-alkylation and O-acylation reactions.

O-Alkylation: The hydroxyl group can be alkylated using various alkylating agents (e.g., alkyl halides, sulfates) under basic conditions. organic-chemistry.org The choice of base is crucial, with common options including sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.gov This reaction produces O-alkyl benzamidoxime ethers. The specific conditions, such as solvent and temperature, can be tailored to optimize the yield and selectivity of the reaction. nih.gov

O-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides readily forms O-acyl amidoxime derivatives. This reaction is often performed in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct. O-acylation is a key step in the most common synthesis of 1,2,4-oxadiazoles, where the resulting O-acyl amidoxime undergoes base-promoted cyclodehydration.

| Reaction | Reagent Type | Typical Base | Product |

| O-Alkylation | Alkyl Halides (R-X) | K₂CO₃, NaH | O-Alkyl Ether |

| O-Acylation | Acyl Chlorides (RCOCl) | Triethylamine, Pyridine | O-Acyl Ester |

N-Substitution Reactions

The amidoxime functional group in this compound possesses two nitrogen atoms that can potentially undergo substitution reactions. The nitrogen of the amino group (-NH2) is generally more nucleophilic and thus more likely to participate in reactions with electrophiles.

N-Acylation and N-Alkylation:

While specific studies on the N-substitution of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general behavior of benzamidoximes. N-acylation and N-alkylation are common derivatization pathways for amidoximes. For instance, the reaction of amidoximes with acyl chlorides or acid anhydrides typically leads to the formation of O-acyl amidoximes, which can then rearrange to N-acyl derivatives or undergo cyclization. A general one-pot synthesis for N-substituted amidoximes has been developed using secondary amides or their corresponding acid chlorides as precursors, which involves an in-situ formation of the amide followed by activation and reaction with hydroxylamine (B1172632). nih.gov This methodology could potentially be applied to the synthesis of N-substituted 2-(trifluoromethoxy)benzamidoximes.

A direct alkylation of N,N-dialkyl benzamides has been achieved using methyl sulfides in the presence of a strong base like lithium diisopropylamide (LDA). nih.gov This reaction proceeds via ortho-lithiation of the benzamide (B126), which then promotes the deprotonation of the methyl sulfide (B99878), leading to a nucleophilic acyl substitution. nih.gov Although this reaction is on a tertiary amide, it highlights a potential route for C-H functionalization ortho to the directing group, which in the case of this compound, could be influenced by the trifluoromethoxy group.

Cyclization Reactions to Form Heterocycles:

A significant derivatization of benzamidoximes involves their cyclization to form various heterocyclic systems, notably 1,2,4-oxadiazoles. The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved by reacting a benzamidoxime with a carboxylic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), followed by heating. nih.gov It is plausible that this compound could react with various carboxylic acids under these conditions to yield the corresponding 3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazoles.

The following table summarizes potential N-substitution reactions and the expected products for this compound based on the reactivity of related compounds.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Acylation | Acyl chloride, Base | N-Acyl-2-(trifluoromethoxy)benzamidoxime |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-2-(trifluoromethoxy)benzamidoxime |

| Cyclization | Carboxylic acid, EDC, HOBt, Heat | 3-(2-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole |

Rearrangement Reactions and Thermal Fragmentation

Tiemann Rearrangement:

The Tiemann rearrangement is a characteristic reaction of amidoximes, which typically occurs under basic conditions and involves the conversion of the amidoxime to a urea (B33335) or a carbodiimide, which can then be hydrolyzed to an amine. The reaction is believed to proceed through the formation of a nitrene intermediate. While the Tiemann rearrangement of this compound has not been specifically reported, it is a potential reaction pathway for this molecule under appropriate basic conditions.

Thermal Fragmentation:

The thermal stability and fragmentation pattern of this compound are not well-documented. However, studies on the gas-phase pyrolysis of other organic molecules can provide some insights. For example, the pyrolysis of amides often proceeds via cleavage of the amide bond at high temperatures. researchgate.net The thermal decomposition of nitrogen-rich compounds like guanidine (B92328) derivatives has also been studied, indicating complex fragmentation pathways. scilit.com It is conceivable that the thermal decomposition of this compound could involve fragmentation of the amidoxime group and the aromatic ring, potentially leading to the formation of nitriles, amines, and various fluorinated aromatic fragments. The specific products would depend on the pyrolysis conditions, such as temperature and pressure.

Chemo- and Regioselectivity in Reactions Involving the Trifluoromethoxy Substituent

The trifluoromethoxy (-OCF3) group at the ortho position of the benzamidoxime ring exerts a significant influence on the chemo- and regioselectivity of its reactions. This influence stems from a combination of steric and electronic effects.

Electronic Effects:

The trifluoromethoxy group is a moderately electron-withdrawing substituent. This property deactivates the aromatic ring towards electrophilic substitution, making reactions on the benzene ring less favorable compared to an unsubstituted ring. However, the oxygen atom of the trifluoromethoxy group possesses lone pairs that can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to itself. Given its position at C2, this would direct substitution towards C4 and C6.

In the context of nucleophilic aromatic substitution, the electron-withdrawing nature of the trifluoromethoxy group would activate the ring towards attack by nucleophiles.

Steric Effects:

The trifluoromethoxy group is sterically bulky. This steric hindrance can influence the regioselectivity of reactions by impeding the approach of reagents to the ortho position. For example, in reactions involving the amidoxime group, the bulkiness of the adjacent trifluoromethoxy group could influence the conformation of the reacting species and potentially favor attack at the less hindered nitrogen atom or influence the stereochemical outcome of cyclization reactions.

Regioselectivity in Cyclization Reactions:

In the formation of heterocyclic rings, such as 1,2,4-oxadiazoles, the 2-(trifluoromethoxy)phenyl group would be installed at the 3-position of the oxadiazole ring when this compound is used as the starting material. The regioselectivity of the cyclization itself is generally high for this type of reaction.

The following table summarizes the expected influence of the 2-trifluoromethoxy group on the reactivity of the molecule.

| Reaction Type | Influence of 2-OCF3 Group | Expected Outcome |

| Electrophilic Aromatic Substitution | Deactivating, ortho, para-directing | Substitution at C4 and C6 positions |

| Nucleophilic Acyl Substitution (at amidoxime) | Steric hindrance | Potential for reduced reaction rates |

| Cyclization Reactions | Steric and electronic effects | Formation of 3-(2-(Trifluoromethoxy)phenyl) substituted heterocycles |

Spectroscopic and Advanced Structural Elucidation of 2 Trifluoromethoxy Benzamidoxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework and the environment of fluorine atoms in organic molecules. For 2-(Trifluoromethoxy)benzamidoxime, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would each provide unique and complementary information.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amidoxime (B1450833) group. The aromatic region would likely show a complex multiplet pattern due to the coupling between the four adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the trifluoromethoxy group and the amidoxime substituent. The protons of the amidoxime group, specifically the -NH₂ and -OH protons, would appear as broad singlets, and their chemical shifts could be sensitive to the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | 7.20 - 7.80 | Multiplet | 4H |

| -NH₂ | 5.00 - 6.00 | Broad Singlet | 2H |

| -OH | 9.00 - 10.00 | Broad Singlet | 1H |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound would show signals for the six aromatic carbons, the carbon of the amidoxime group, and the carbon of the trifluoromethoxy group. The carbon attached to the trifluoromethoxy group is expected to appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=N | 150 - 160 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-C(N) | 120 - 130 |

| CF₃ | 118 - 122 (quartet) |

Fluorine (¹⁹F) NMR for the Trifluoromethoxy Group

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be characteristic of a -OCF₃ group attached to an aromatic ring.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCF₃ | -58 to -60 | Singlet |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

Infrared (IR) Spectroscopic Signatures

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include the O-H and N-H stretches of the amidoxime group, the C=N double bond stretch, the C-O-C stretching of the ether linkage, and the strong C-F stretching vibrations of the trifluoromethoxy group.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3600 - 3650 | Medium, Sharp |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

| C=N Stretch | 1640 - 1680 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O-C Stretch | 1000 - 1100 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for this compound is available, it is expected that the aromatic ring vibrations and the symmetric C-F stretching modes would be prominent in the Raman spectrum. The C=N stretching vibration would also be Raman active.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization. The fragmentation patterns are particularly informative, offering a roadmap to the compound's constituent parts.

The fragmentation of benzamidoxime (B57231) derivatives typically involves cleavages at the C-C bond adjacent to the oxime group and within the amidoxime moiety itself. For this compound, key fragmentation pathways are expected to involve the loss of the trifluoromethoxy group (-OCF₃), the hydroxyl radical (-OH) from the oxime, and the amino group (-NH₂). The presence of the aromatic ring leads to the formation of stable, resonance-delocalized fragment ions. libretexts.orgmiamioh.edu

Expected Fragmentation Pathways for this compound:

Loss of NH₂: Cleavage of the C-N bond can lead to the loss of an amino radical.

Loss of OH: The oxime functional group can lose a hydroxyl radical.

Loss of OCF₃: The trifluoromethoxy group can be cleaved from the benzene ring.

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, although this typically requires higher energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound and its fragments. By measuring the mass with high accuracy, HRMS can distinguish between ions that have the same nominal mass but different chemical formulas. nih.gov

The molecular formula for this compound is C₈H₇F₃N₂O₂. Using the exact masses of the most abundant isotopes (C: 12.0000, H: 1.0078, F: 18.9984, N: 14.0031, O: 15.9949), the theoretical monoisotopic mass can be calculated. This precise mass is critical for confirming the identity of the compound in complex samples.

Table 1: Theoretical HRMS Data for this compound and Key Fragments

| Ion | Chemical Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₈F₃N₂O₂]⁺ | 221.0532 |

| [M-NH₂]⁺ | [C₈H₅F₃NO₂]⁺ | 204.0267 |

| [M-OH]⁺ | [C₈H₆F₃N₂O]⁺ | 203.0427 |

| [C₇H₄F₃O]⁺ | [C₇H₄F₃O]⁺ | 157.0209 |

Note: The data in this table is theoretical and calculated based on the chemical structure.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. uah.edu For a compound like this compound, which contains polar functional groups (-NH₂ and -NOH), direct analysis by GC can be challenging due to its relatively low volatility and potential for thermal degradation in the injector or column.

To overcome these limitations, chemical derivatization is often employed. nih.govvisionpublisher.info The active hydrogens in the amino and hydroxyl groups can be replaced with less polar moieties, such as trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the analyte, making it amenable to GC separation. uah.edu

The derivatization reaction, for instance with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would yield a silylated derivative that can be readily analyzed. The resulting mass spectrum would show a higher molecular ion peak corresponding to the derivatized molecule, and the fragmentation pattern would include characteristic losses of the TMS groups. uah.edu GC-MS is particularly useful for quantifying the compound in complex mixtures and for identifying related impurities. wiley.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination of Derivatives

By synthesizing crystalline derivatives—for example, through reactions at the amidoxime moiety to form oxadiazoles (B1248032) or other heterocyclic systems—it is possible to obtain single crystals suitable for X-ray diffraction analysis. The resulting crystal structure would reveal:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The preferred spatial orientation of the trifluoromethoxy group relative to the benzene ring and the geometry of the amidoxime functional group.

Intermolecular interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

This data is fundamental for understanding the molecule's solid-state properties and for rational drug design if the compound is explored for medicinal purposes.

Conformational Analysis and Stereochemical Studies

The conformational flexibility of this compound is primarily associated with the rotation around the C-C bond connecting the benzene ring to the amidoxime group and the C-O bond of the trifluoromethoxy substituent. The "ortho" positioning of the trifluoromethoxy group can induce specific conformational preferences due to steric hindrance and potential intramolecular interactions.

Studies on analogous 2-substituted aromatic compounds suggest that planar conformations are often favored, but significant out-of-plane rotation can occur to alleviate steric strain. rsc.org The molecule can exist in different conformers, such as syn and anti isomers, with respect to the orientation of the substituents on the C=N double bond of the oxime. These stereoisomers can exhibit different chemical reactivity and biological activity.

Computational modeling, in conjunction with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to predict the relative energies of different conformers and the energy barriers to their interconversion. Such studies are crucial for a comprehensive understanding of the molecule's structure-activity relationships.

Computational and Theoretical Investigations of 2 Trifluoromethoxy Benzamidoxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for elucidating the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering insights into their stability and reactivity. nih.gov For aromatic compounds, DFT calculations, often using functionals like B3LYP, can determine key electronic parameters. mdpi.comnih.gov

The electronic properties of substituted benzamides and related heterocyclic compounds are significantly influenced by the nature and position of substituents on the aromatic ring. nih.govresearchgate.net The trifluoromethoxy (-OCF3) group, positioned at the ortho position in 2-(trifluoromethoxy)benzamidoxime, is known for its unique electronic effects. nih.gov It acts as a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov

DFT calculations allow for the determination of crucial molecular orbital energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

For analogous compounds, such as derivatives of benzofuroxan, DFT calculations have shown that the introduction of electron-withdrawing groups can significantly alter the HOMO-LUMO gap and, consequently, the molecule's reactivity. mdpi.com Similarly, studies on substituted benzamides reveal how different functional groups impact charge distribution and molecular stability. researchgate.net The analysis of Mulliken charges and natural atomic charges can pinpoint specific atoms' electrophilic or nucleophilic character, and electrostatic potential (ESP) maps can visualize reactive sites. nih.gov

Table 1: Predicted Electronic Properties of Aromatic Compounds with Similar Functional Groups based on DFT Studies

| Property | Typical Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Moderately low to low | Indicates electron-donating capability. Lowered by electron-withdrawing groups. |

| LUMO Energy | Low | Indicates electron-accepting capability. Lowered by electron-withdrawing groups. |

| HOMO-LUMO Gap | Moderate to large | Correlates with chemical stability and reactivity. nih.gov |

| Dipole Moment | Moderate to high | Influences solubility and intermolecular interactions. |

| Mulliken/Natural Atomic Charges | Varies across atoms | Reveals charge distribution and potential sites for nucleophilic/electrophilic attack. nih.gov |

This table represents generalized data from DFT studies on various substituted aromatic compounds and is intended to be representative.

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. DFT and other quantum chemical methods can calculate theoretical vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov

For instance, in studies of sulfonamide-Schiff base derivatives, DFT calculations have been used to obtain theoretical 1H and 13C NMR signals, which were then compared with experimental data. nih.gov Similarly, the vibrational spectra of various benzamide (B126) derivatives have been assigned using frequency calculations, identifying key stretching and bending vibrations. nih.govresearchgate.net The agreement between calculated and experimental spectra serves to validate the computed molecular geometry. nih.gov

Table 2: Typical Comparison of Experimental vs. Computationally Predicted Spectroscopic Data for Related Benzamide Structures

| Spectroscopic Data | Experimental Range | Typical Computational Prediction Range |

|---|---|---|

| ¹H-NMR (Amide Protons) | δ 7.0 - 9.0 ppm | Can show deviations but generally correlates well. |

| ¹³C-NMR (Carbonyl Carbon) | δ 160 - 170 ppm | Can show deviations but generally correlates well. |

| IR (C=O Stretch) | 1640 - 1680 cm⁻¹ | Generally within a few percent of the experimental value. |

| IR (N-H Stretch) | 3200 - 3400 cm⁻¹ | Generally within a few percent of the experimental value. |

Note: The accuracy of predictions depends on the level of theory, basis set, and solvent model used in the calculations. Data is generalized from studies on related structures. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insight into the dynamic behavior of molecules, including their preferred shapes and interactions with other molecules.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The rotation around the C-O bond of the trifluoromethoxy group and the C-C bond connecting the amidoxime (B1450833) group to the phenyl ring are particularly important. Conformational analysis, often performed using molecular mechanics force fields or semi-empirical methods, helps identify the low-energy conformers that are most likely to exist at equilibrium. nih.gov DFT calculations can then be used to obtain more accurate energy rankings of these conformers. nih.gov For related ortho-substituted benzamides, studies have shown that intramolecular hydrogen bonding can significantly influence the preferred conformation, restricting the rotation of functional groups. mdpi.com

The functional groups in this compound—the amidoxime and the trifluoromethoxy group—are capable of engaging in various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. The amidoxime group, with its -NH2 and -OH moieties, can act as both a hydrogen bond donor and acceptor. Molecular dynamics (MD) simulations can be employed to study these interactions in condensed phases. nih.gov For example, MD simulations of benzamide derivatives have been used to analyze parameters like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA) to understand the stability of the molecule and its interactions within a biological system. nih.gov

Mechanistic Studies through Computational Chemistry

Computational chemistry is a key tool for elucidating reaction mechanisms. For a molecule like this compound, this could involve studying its synthesis or its reactions with other species. DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. acs.org This information is crucial for understanding reaction kinetics and selectivity. For example, in the study of borylation reactions on substituted arenes, DFT calculations have been used to understand the reaction mechanism and the noncovalent interactions in transition states that determine the product's stereoselectivity. acs.org Such studies could theoretically be applied to understand how the trifluoromethoxy and amidoxime groups direct reactions on the benzamidoxime (B57231) scaffold.

Reaction Pathway Elucidation and Transition State Characterization

The generally accepted mechanism for the formation of amidoximes from nitriles involves the nucleophilic addition of hydroxylamine (B1172632) to the carbon atom of the nitrile group. For this compound, the synthesis would commence from 2-(trifluoromethoxy)benzonitrile (B1304637).

Plausible Reaction Pathway:

Nucleophilic Attack: The reaction initiates with the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group in 2-(trifluoromethoxy)benzonitrile.

Proton Transfer: A subsequent intramolecular or intermolecular proton transfer would lead to the formation of the final amidoxime product.

Computational studies on similar reactions, such as the addition of malonates to nitro-olefins, utilize DFT calculations to model the transition state. nih.gov These studies often reveal that the rate-determining step is the initial carbon-carbon or carbon-nitrogen bond formation. nih.govrsc.org A similar computational approach for this compound would involve modeling the geometry and energy of the transition state for the N-C bond formation. The analysis would provide critical data on activation energy, which dictates the reaction rate. The characterization of the transition state involves identifying it as a first-order saddle point on the potential energy surface, which is confirmed by vibrational frequency analysis showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Role of the Trifluoromethoxy Group in Reaction Energetics and Kinetics

The trifluoromethoxy (-OCF₃) group positioned at the ortho position of the benzene (B151609) ring is expected to exert significant electronic and steric effects that modulate the reaction's energetics and kinetics.

Electronic Effects: The -OCF₃ group is known to be strongly electron-withdrawing through its inductive effect (-I), owing to the high electronegativity of the fluorine atoms. nih.govwikipedia.org This effect is somewhat counteracted by a weak π-donating resonance effect (+M) from the oxygen lone pairs. researchgate.net However, the inductive effect typically dominates.

Influence on Reactant: The strong -I effect of the ortho--OCF₃ group would increase the electrophilicity of the nitrile carbon in the 2-(trifluoromethoxy)benzonitrile precursor. This enhanced electrophilicity should make the nitrile more susceptible to nucleophilic attack by hydroxylamine, potentially lowering the activation energy for the initial bond-forming step and accelerating the reaction rate compared to unsubstituted benzonitrile (B105546).

Influence on Intermediates and Transition State: The electron-withdrawing nature of the -OCF₃ group would stabilize the negative charge that develops on the nitrogen atom in the transition state and the subsequent intermediate. This stabilization lowers the energy of the transition state, which is a key factor in catalysis. nih.gov Computational studies on other systems have demonstrated that substituents capable of stabilizing transition state charge buildup can significantly lower the activation barrier. springernature.com

Steric Effects: The trifluoromethoxy group is bulkier than a methyl or methoxy (B1213986) group. nih.govmdpi.com Its presence at the ortho position could sterically hinder the approach of the nucleophile (hydroxylamine) to the nitrile functional group. This steric hindrance would increase the energy of the transition state, thereby slowing the reaction.

Prediction of Chemical Properties Affecting Synthesis and Reactivity

The table below presents computationally predicted properties for the closely related precursor, 2-(Trifluoromethoxy)benzamide, and the analogous compound, 2-(Trifluoromethyl)benzamidoxime. These values serve as a proxy to estimate the properties of the target molecule.

| Property | Predicted Value for 2-(Trifluoromethoxy)benzamide chemicalbook.com | Predicted Value for 2-(Trifluoromethyl)benzamidoxime chemicalbook.com | Implication for Synthesis and Reactivity |

|---|---|---|---|

| Boiling Point | 241.8 ± 40.0 °C | 259.2 ± 50.0 °C | Indicates low volatility, relevant for purification by distillation or for setting reaction temperatures. |

| Density | 1.381 ± 0.06 g/cm³ | 1.40 ± 0.1 g/cm³ | Useful for calculations in process chemistry and for solvent selection. |

| pKa | 15.28 ± 0.50 | 14.11 ± 0.50 | The pKa value is critical for understanding the compound's acidic/basic nature, which influences its reactivity, solubility in different pH media, and the choice of catalysts or reagents in synthesis. The amidoxime is expected to be a weak base. |

Interpretation of Predicted Properties:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental to predicting reactivity. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, while a higher HOMO energy suggests a greater ability to act as a nucleophile. For the precursor 2-(trifluoromethoxy)benzonitrile, the electron-withdrawing -OCF₃ group would lower the energy of the LUMO of the π-system, enhancing its reactivity towards nucleophiles.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule. mdpi.com For this compound, an MEP map would show regions of negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character and sites for hydrogen bonding. A region of positive potential would be expected around the amidic protons.

Lipophilicity (logP): The trifluoromethoxy group is known to be one of the most lipophilic substituents, significantly increasing the octanol-water partition coefficient (logP). nih.gov This property is crucial as it affects the solubility of the compound in various solvents, which is a key consideration for reaction setup, workup, and purification procedures.

Advanced Applications in Chemical Research and Methodology Development

Strategic Use as a Versatile Building Block in Complex Molecule Synthesis

2-(Trifluoromethoxy)benzamidoxime serves as a valuable precursor in the synthesis of more complex molecular architectures, most notably in the construction of heterocyclic systems. The amidoxime (B1450833) functional group is a well-established and versatile synthon for the preparation of 1,2,4-oxadiazoles, a class of heterocycles of significant interest in medicinal chemistry.

The general and widely employed method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. nih.govresearchgate.net This two-step process typically proceeds through the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate. Subsequent intramolecular cyclization, often promoted by heat or a base, leads to the formation of the 1,2,4-oxadiazole (B8745197) ring with the elimination of a water molecule. nih.govnih.gov

In this context, this compound can be envisioned as the starting material for the "3-substituent" of the resulting 1,2,4-oxadiazole, with the trifluoromethoxy-substituted phenyl group at this position. The reaction of this compound with a variety of carboxylic acids or their activated forms would theoretically yield a library of 3-(2-(trifluoromethoxy)phenyl)-5-substituted-1,2,4-oxadiazoles. The trifluoromethoxy group itself is of particular interest in medicinal chemistry, as its incorporation into molecules can enhance metabolic stability, lipophilicity, and binding affinity. rsc.org

One-pot procedures have also been developed for the synthesis of 1,2,4-oxadiazoles from amidoximes, offering a more streamlined approach by avoiding the isolation of the O-acylamidoxime intermediate. organic-chemistry.org These methods often utilize coupling agents to facilitate the initial acylation, followed by in-situ cyclization. Such protocols would be directly applicable to this compound for the efficient construction of diverse oxadiazole derivatives.

Catalytic and Ligand Applications

The structural features of this compound suggest its potential utility in the realms of coordination chemistry and catalysis.

Development of Metal Ligands Based on Benzamidoxime (B57231) Scaffolds

The amidoxime moiety contains both nitrogen and oxygen donor atoms, making it a potential chelating ligand for a variety of metal ions. nih.gov The coordination chemistry of related heterocyclic systems such as benzimidazoles and benzothiazoles with various transition metals has been extensively studied, revealing a wide range of coordination modes and applications for the resulting complexes, including in catalysis and as antimicrobial agents. nih.govnih.govmdpi.com

Specifically, the nitrogen atom of the oxime and the nitrogen atom of the amino group in the amidoxime functionality can coordinate to a metal center to form a stable five-membered chelate ring. While the coordination chemistry of unsubstituted benzamidoxime and other derivatives has been explored, to date, there are no specific reports in the scientific literature detailing the synthesis and characterization of metal complexes involving this compound as a ligand. However, the principles of coordination chemistry suggest that this compound could indeed serve as a ligand, with the electronic properties of the trifluoromethoxy group potentially influencing the stability and reactivity of the resulting metal complexes.

Organocatalytic Roles

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. While various organic scaffolds have been successfully employed as organocatalysts, there is currently no available scientific literature describing the use or investigation of this compound in an organocatalytic role. The potential for this compound to act as an organocatalyst would depend on its ability to activate substrates through mechanisms such as hydrogen bonding or by acting as a Brønsted or Lewis base, which has not yet been reported.

Development of Chemoselective Probes and Analytical Reagents for Non-Biological Targets

The development of chemical probes and reagents for the selective detection and quantification of analytes is a cornerstone of analytical chemistry. While derivatives of benzamidoxime have shown promise in this area, the specific applications for the 2-(Trifluoromethoxy) isomer are not yet documented.

Fluorogenic Derivatization Reactions for Chemical Quantification

Fluorogenic derivatization is a technique where a non-fluorescent or weakly fluorescent reagent reacts with a target analyte to produce a highly fluorescent product, enabling sensitive quantification. The isomeric compound, 4-(Trifluoromethoxy)benzamidoxime, has been reported as a suitable reactant in fluorescence derivatization reactions, for example, in the quantification of uracil (B121893) and orotic acid. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.ie These reactions often rely on the formation of a fluorescent heterocyclic system.

However, there are no available research findings that specifically describe the use of this compound as a fluorogenic derivatization reagent for the quantification of non-biological targets. The position of the trifluoromethoxy group can significantly influence the electronic and photophysical properties of the resulting adducts, and thus the suitability of the 2-isomer for such applications would require specific investigation.

Use in High-Throughput Assays for Chemical Transformations (e.g., aldehydes, ketones)

High-throughput screening (HTS) methodologies are crucial in modern chemical research for the rapid screening of large numbers of compounds or reactions. nih.gov Reagents that produce a detectable signal upon reaction with a specific functional group are valuable tools in HTS. For instance, 2-aminobenzamidoxime derivatives have been utilized as aldehyde-reactive probes that undergo an intramolecular cyclization to form fluorescent products, enabling the detection of aldehydes in various contexts. rhhz.netresearchgate.net

Despite the utility of the broader class of benzamidoxime derivatives in such assays, the scientific literature does not currently contain specific examples of this compound being employed in high-throughput assays for chemical transformations, such as the detection of aldehydes or ketones. The development and validation of such an application would require dedicated research to establish the reactivity, selectivity, and signal-to-noise ratio for the 2-isomer in a high-throughput format.

Compound Information Table

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 63968-84-3 | sigmaaldrich.com |

| Molecular Formula | C₈H₇F₃N₂O₂ | sigmaaldrich.com |

| Molecular Weight | 220.15 g/mol | sigmaaldrich.com |

| IUPAC Name | N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | sigmaaldrich.com |

| Physical Form | Off-white solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| InChI Key | FLUSHEGYPMPPGH-UHFFFAOYSA-N | sigmaaldrich.com |

Methodologies for Analytical Detection in Complex Chemical Matrices

The precise and accurate detection of chemical compounds within intricate mixtures is a cornerstone of modern analytical chemistry. While specific methodologies for the analytical detection of this compound are not extensively documented in current literature, its structural motifs provide a basis for hypothesizing suitable analytical strategies.

The presence of the trifluoromethoxy group and the benzamidoxime functionality suggests that techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) would be highly effective. The trifluoromethoxy group, with its distinct mass and isotopic signature, would facilitate sensitive and selective detection using mass spectrometric methods like LC-MS/MS. This technique allows for the quantification of analytes at trace levels within complex biological and environmental samples. nih.gov

Furthermore, the aromatic ring and the potential for derivatization of the amidoxime group could be exploited for spectrophotometric or fluorometric detection . The inherent fluorescence of the molecule or the introduction of a fluorogenic tag through a chemical reaction could enable highly sensitive quantification. For instance, the related compound 4-(Trifluoromethoxy)benzamidoxime has been utilized as a reactant in fluorescence-derivatizing reactions for the quantification of other molecules. sigmaaldrich.comsigmaaldrich.com This suggests that this compound could similarly be a target for or a reagent in the development of novel analytical methods.

The development of specific analytical methods would necessitate the establishment of key validation parameters to ensure reliability.

| Parameter | Description | Potential Technique |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | LC-MS/MS, High-Resolution Mass Spectrometry |

| Sensitivity (LOD/LOQ) | The lowest concentration of analyte that can be reliably detected and quantified. | Fluorimetry, Tandem Mass Spectrometry |

| Accuracy | The closeness of the measured value to the true value. | Calibration with certified reference materials |

| Precision | The degree of agreement among a series of measurements. | Replicate analysis, statistical evaluation |

Precursors for Advanced Materials (e.g., Polymers, Functional Coatings)

The unique combination of a reactive benzamidoxime group and a property-modifying trifluoromethoxy substituent positions this compound as a promising, albeit largely unexplored, precursor for advanced materials.

The amidoxime functionality is known to participate in various polymerization reactions. It can be converted into other reactive groups or directly incorporated into polymer backbones. The presence of the electron-withdrawing trifluoromethoxy group at the ortho position can significantly influence the reactivity of the aromatic ring and the amidoxime moiety, potentially leading to polymers with novel properties. While specific polymers derived from this compound are not described in the literature, the general principles of polymer chemistry suggest its potential utility.

In the realm of functional coatings , the introduction of fluorine-containing groups is a well-established strategy to impart desirable surface properties. researchgate.netmdpi.com The trifluoromethoxy group can lower the surface energy of a coating, leading to hydrophobicity (water repellency) and oleophobicity (oil repellency). This can be advantageous for creating self-cleaning, anti-fouling, and corrosion-resistant surfaces. The development of fluorinated polymeric sol-gel precursors is one avenue for creating such superhydrophobic coatings. researchgate.net Although not specifically using this compound, this research highlights the potential of incorporating fluorinated precursors into coating formulations.

The potential contributions of the trifluoromethoxy group to material properties are summarized below:

| Property | Effect of Trifluoromethoxy Group | Potential Application |

|---|---|---|

| Surface Energy | Lowering of surface energy | Hydrophobic and oleophobic coatings |

| Thermal Stability | Potential enhancement due to strong C-F bonds | High-performance polymers |

| Chemical Resistance | Increased resistance to chemical attack | Durable and protective coatings |

| Dielectric Constant | Potential to lower the dielectric constant | Materials for microelectronics |

Prodrug Derivatization Strategies for Chemical Delivery Systems (focus on chemical aspect)

The design of prodrugs is a critical strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active agent. While there is no specific literature detailing the use of this compound in prodrug derivatization, its chemical structure offers intriguing possibilities from a chemical perspective.

The amidoxime group itself can be considered a potential promoiety or a handle for attaching a promoiety. It can be designed to be cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes, to release an active pharmaceutical ingredient (API). The ortho-trifluoromethoxy group can play a significant role in modulating the chemical and electronic properties of the benzamidoxime system. nih.govscilit.com

The electron-withdrawing nature of the trifluoromethoxy group can influence the rate of hydrolysis of the amidoxime or any linker attached to it. nih.gov This allows for the fine-tuning of the drug release profile. For instance, the stability of the prodrug can be modulated to ensure it reaches the target site before releasing the active drug.

From a chemical standpoint, several strategies could be envisioned for incorporating this compound or a similar scaffold into a prodrug:

Carrier-Linked Prodrugs: The amidoxime nitrogen could be acylated or otherwise modified with a promoiety that improves properties such as solubility or membrane permeability. The cleavage of this promoiety would regenerate the amidoxime, which could then undergo further transformation to release the active drug.

Bioprecursor Prodrugs: The entire this compound moiety could act as a bioprecursor that is metabolized to an active compound. The trifluoromethoxy group would be critical in influencing the metabolic pathway and the pharmacokinetic properties of the molecule. nih.govscilit.com

The chemical considerations for designing a prodrug based on a 2-(trifluoromethoxy)phenyl scaffold are multifaceted:

| Chemical Aspect | Influence of the 2-(Trifluoromethoxy)phenyl Moiety | Design Implication |

|---|---|---|

| Linker Stability | Electronic effects of the -OCF3 group can alter the lability of a connected linker. | Control over the rate of drug release. |

| Lipophilicity | The trifluoromethoxy group generally increases lipophilicity. nih.gov | Enhanced membrane permeability of the prodrug. |

| Metabolic Stability | The C-F bonds are highly stable, potentially blocking metabolic attack at that position. nih.gov | Improved pharmacokinetic profile and reduced metabolic clearance. |

| Conformational Effects | The ortho-substituent can influence the three-dimensional shape of the molecule. | Modulation of binding to enzymes or transporters. |

Structure Reactivity Relationships in 2 Trifluoromethoxy Benzamidoxime Derivatives

Systematic Variation of Substituents on the Aromatic Ring and Amidoxime (B1450833) Moiety

The systematic variation of substituents on both the aromatic ring and the amidoxime moiety of 2-(trifluoromethoxy)benzamidoxime derivatives is a key strategy for modulating their chemical reactivity and biological activity. Researchers have explored these modifications to fine-tune the electronic and steric properties of the molecule, thereby influencing reaction outcomes and potency.

For instance, the introduction of different groups on the aromatic ring can significantly alter the electron density of the benzamidoxime (B57231) system. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or alkyl groups increase the electron density, potentially enhancing the nucleophilicity of the amidoxime nitrogen. libretexts.org Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease the electron density, which can affect the acidity of the N-OH proton and the susceptibility of the aromatic ring to nucleophilic attack. youtube.com

Similarly, modifications to the amidoxime moiety itself, such as N-alkylation or N-acylation, can block certain reaction pathways or introduce new functionalities. These changes can influence the chelating properties of the amidoxime, which are crucial for its role in mediating certain chemical transformations. scielo.org.mx The synthesis of various benzamidoxime derivatives often starts from the corresponding benzonitriles, which are reacted with hydroxylamine (B1172632). google.com The nature and position of substituents on the starting benzonitrile (B105546) directly translate to the final benzamidoxime product.

A study on 6-arylaminoflavones demonstrated that the presence and nature of substituents on an aniline (B41778) ring, including a trifluoromethyl group, significantly impacted the molecule's cytotoxicity. mdpi.com This highlights how systematic variation, even on a distal part of a larger molecule incorporating a trifluoromethoxy-like group, can lead to substantial differences in biological effect.